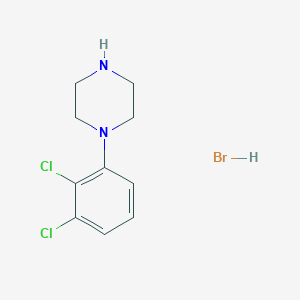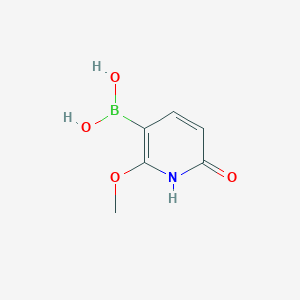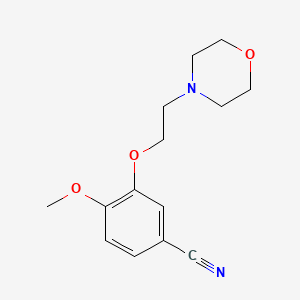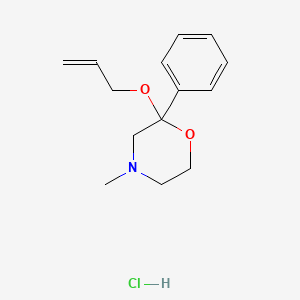
1-(2,3-Dichlorophenyl)piperazine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dichlorophenyl)piperazine hydrobromide is a chemical compound belonging to the phenylpiperazine family. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including aripiprazole, an atypical antipsychotic. The compound is characterized by the presence of two chlorine atoms on the phenyl ring and a piperazine ring, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)piperazine hydrobromide typically involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at elevated temperatures, usually between 120-220°C, to facilitate cyclization . Another method involves reacting diethanolamine with hydrogen bromide at high temperatures, followed by the addition of 2,3-dichloroaniline .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of protonic solvents in the after-treatment steps helps achieve a product purity of over 99.5% . The yield of the process can reach up to 59.5%, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dichlorophenyl)piperazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Applications De Recherche Scientifique
1-(2,3-Dichlorophenyl)piperazine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Industry: The compound is utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dichlorophenyl)piperazine hydrobromide involves its interaction with neurotransmitter receptors. It acts as a partial agonist of dopamine D2 and D3 receptors, which contributes to its pharmacological effects . The compound’s structure allows it to bind to these receptors and modulate their activity, influencing neurotransmission pathways in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)piperazine: Similar structure but with only one chlorine atom on the phenyl ring.
1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of chlorine atoms.
1-Phenylpiperazine: Lacks any substituents on the phenyl ring.
Uniqueness
1-(2,3-Dichlorophenyl)piperazine hydrobromide is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and pharmacological properties. This dual substitution pattern distinguishes it from other phenylpiperazine derivatives and contributes to its specific interactions with biological targets .
Propriétés
Numéro CAS |
864512-43-6 |
|---|---|
Formule moléculaire |
C10H13BrCl2N2 |
Poids moléculaire |
312.03 g/mol |
Nom IUPAC |
1-(2,3-dichlorophenyl)piperazine;hydrobromide |
InChI |
InChI=1S/C10H12Cl2N2.BrH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H |
Clé InChI |
ZZIANJABSBSRBK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12818771.png)

![6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)
![2-((Methoxymethyl)thio)-1H-benzo[d]imidazole](/img/structure/B12818791.png)
![[Methyl(phenyl)phosphanyl]acetonitrile](/img/structure/B12818793.png)
![(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12818803.png)

![(S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one](/img/structure/B12818823.png)



